4-Hydroxybutanoic acid

Description

Historical Trajectory of Scientific Discovery and Initial Characterization

The first documented synthesis of 4-hydroxybutanoic acid dates back to the 19th century. However, its significant exploration in the scientific realm began in the 1960s when it was investigated as a potential general anesthetic. mdpi.comsolubilityofthings.com This research spurred a deeper examination of its chemical and physiological properties.

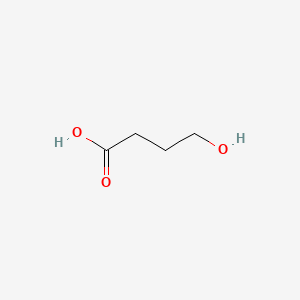

4-Hydroxybutanoic acid is chemically described as a 4-hydroxy monocarboxylic acid, which is a butyric acid molecule substituted with a hydroxy group on the fourth carbon. nih.gov This structure allows it to be highly soluble in water and other organic solvents like ethanol. solubilityofthings.com Early characterization established its fundamental chemical properties, which are foundational to its study and application in research.

Table 1: Physicochemical Properties of 4-Hydroxybutanoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxybutanoic acid |

| Chemical Formula | C₄H₈O₃ |

| Molar Mass | 104.104 g/mol |

| Appearance | Colorless, oily liquid |

| Boiling Point | 180 °C (decomposes) nih.gov |

| pKa | 4.72 at 25 °C nih.gov |

| Solubility | Very soluble in water and alcohol solubilityofthings.comnih.gov |

Academic Significance as an Endogenous Metabolite and Neuromodulator

A pivotal aspect of 4-hydroxybutanoic acid's academic importance is its status as an endogenous compound in mammals, including humans. hmdb.ca It is naturally present in the central nervous system, where it functions as a metabolite of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter. wikipedia.orgrupahealth.com The metabolic pathway involves the conversion of GABA to succinic semialdehyde, which is then reduced to form 4-hydroxybutanoic acid. rupahealth.com

Its role extends beyond being a simple metabolite; it is an active neuromodulator. mdpi.com Research has demonstrated that 4-hydroxybutanoic acid exerts its effects through at least two distinct binding sites in the brain:

The GHB Receptor (GHB-R): A high-affinity receptor specific to 4-hydroxybutanoic acid. Activation of this receptor is linked to the release of the excitatory neurotransmitter glutamate (B1630785). nih.govebi.ac.uk

The GABAB Receptor: It also acts as a weak agonist at this receptor, which contributes to its inhibitory effects on the central nervous system. wikipedia.orgebi.ac.uk

This dual receptor activity explains its complex pharmacological profile, which includes a paradoxical mix of sedative and stimulatory properties observed in research studies. nih.gov The highest concentrations of endogenous 4-hydroxybutanoic acid are found in brain regions like the striatum. mdpi.com

Multidisciplinary Research Intersections in Contemporary Chemistry and Biology

The unique properties of 4-hydroxybutanoic acid have positioned it at the intersection of several research fields, highlighting its versatility as a molecule of interest.

In Polymer Chemistry: 4-hydroxybutanoic acid serves as a monomer for the biosynthesis of poly-4-hydroxybutyrate (P4HB). frontiersin.org P4HB is a biodegradable and biocompatible polyester (B1180765) with properties ranging from thermoplastic to elastomeric, depending on its composition. frontiersin.orgresearchgate.net Research groups first produced copolymers containing 4-hydroxybutyrate in the late 1980s by cultivating bacteria like Cupriavidus necator with 4-hydroxybutyric acid as a carbon source. frontiersin.orgresearchgate.net Given that P4HB degrades into the naturally occurring 4-hydroxybutanoic acid, it has become a significant material for investigation in medical applications. frontiersin.orgresearchgate.net

In Metabolomics: The study of metabolites, or metabolomics, has become a crucial tool for understanding the biochemical effects of various compounds. Untargeted metabolomics studies following the administration of 4-hydroxybutanoic acid have been conducted to identify potential biomarkers. mdpi.comnih.gov This research has identified several downstream metabolites and conjugates, such as GHB-carnitine and GHB-glycine, providing deeper insights into its metabolic pathways and interactions within the body. mdpi.comnih.gov

In Medicinal Chemistry and Pharmacology: The structure of 4-hydroxybutanoic acid is used as a scaffold for the design and synthesis of new chemical entities. google.comacs.org Researchers synthesize analogues by modifying its structure to create compounds with higher affinity or selectivity for the GHB receptor or GABAB receptors. acs.org These synthetic derivatives are valuable tools for probing the function of these receptor systems and for exploring potential new therapeutic agents for central nervous system disorders. google.com For instance, biaromatic analogues substituted at the 4-position have been developed to study ligand-receptor interactions in detail. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZRECIVHVDYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | gamma-Hydroxybutyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gamma-Hydroxybutyric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114959-05-6 | |

| Details | Compound: Poly(4-hydroxybutyrate) | |

| Record name | Poly(4-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114959-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2074740 | |

| Record name | 4-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

180 °C (dec) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. 1883 | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, alcohol and ether. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 592 | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscid yellow mass | |

CAS No. |

591-81-1, 502-85-2 | |

| Record name | 4-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hydroxybutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 4-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30IW36W5B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48-50 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 592 | |

| Record name | 4-HYDROXYBUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Endogenous Biochemistry and Metabolic Pathways of 4 Hydroxybutanoic Acid

Biosynthetic Routes and Precursors

The synthesis of 4-hydroxybutanoic acid in biological systems can occur through several distinct metabolic routes, primarily originating from GABA, succinate (B1194679), and alpha-ketoglutarate (B1197944).

The most prominent biosynthetic route for 4-hydroxybutanoic acid in mammals is a branch of the GABA shunt. nih.govnih.gov The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting alpha-ketoglutarate to succinate. nih.gov Endogenous GHB is formed as a part of this pathway, with estimates suggesting that approximately 1-2% of the pathway's flux results in GHB production. nih.gov

The process begins with the neurotransmitter GABA. wikipedia.org Through the action of the enzyme GABA transaminase, GABA is converted to succinic semialdehyde (SSA). wikipedia.orgresearchgate.net While the majority of SSA is oxidized to succinate by succinic semialdehyde dehydrogenase to re-enter the TCA cycle, a smaller portion can be reduced to form 4-hydroxybutanoic acid. nih.govresearchgate.net This reduction is catalyzed by the enzyme succinic semialdehyde reductase (SSR). researchgate.netresearchgate.net

4-Hydroxybutanoic acid can also be synthesized from succinate, a key intermediate in the TCA cycle. nih.govnih.gov In this pathway, succinate is first activated to succinyl-CoA. frontiersin.org Succinyl-CoA is then reduced to succinic semialdehyde in a reaction catalyzed by a CoA-dependent succinic semialdehyde dehydrogenase. nih.govfrontiersin.org Subsequently, succinic semialdehyde is reduced by succinate semialdehyde reductase to yield 4-hydroxybutanoic acid. nih.gov This pathway is significant in certain microorganisms and has been engineered for the biotechnological production of 4-HB. nih.gov

Alpha-ketoglutarate, another intermediate of the TCA cycle, serves as a primary precursor for 4-hydroxybutanoic acid synthesis, often via the GABA shunt. nih.govnih.gov In this multi-step process, alpha-ketoglutarate is first converted to glutamate (B1630785). Glutamate is then decarboxylated to form GABA, which enters the shunt as described above. nih.gov

An alternative, more direct pathway involves the direct decarboxylation of alpha-ketoglutarate to produce succinic semialdehyde. researchgate.netgoogle.com This reaction is catalyzed by the enzyme α-ketoglutarate decarboxylase. google.com The resulting succinic semialdehyde is then converted to 4-hydroxybutanoic acid. nih.gov A second mitochondrial enzyme, a transhydrogenase, can also catalyze the conversion of GHB to succinic semialdehyde in the presence of alpha-ketoglutarate, indicating a reversible link. nih.gov

Table 1: Key Biosynthetic Pathways of 4-Hydroxybutanoic Acid

| Pathway | Precursor | Key Intermediates | Final Product |

|---|---|---|---|

| GABA Shunt Pathway | Gamma-Aminobutyric Acid (GABA) | Succinic Semialdehyde (SSA) | 4-Hydroxybutanoic acid |

| Succinate-Derived Pathway | Succinate | Succinyl-CoA, Succinic Semialdehyde (SSA) | 4-Hydroxybutanoic acid |

| Alpha-Ketoglutarate-Derived Pathway | Alpha-Ketoglutarate | Glutamate, GABA, Succinic Semialdehyde (SSA) | 4-Hydroxybutanoic acid |

Enzymatic Catalysis and Regulation

The biosynthesis and degradation of 4-hydroxybutanoic acid are governed by a specific set of enzymes whose activity and regulation are crucial for maintaining its physiological concentrations.

Two enzymes are central to the primary synthesis of 4-hydroxybutanoic acid from GABA:

GABA Transaminase (EC 2.6.1.19) : This enzyme, also known as 4-aminobutyrate transaminase, catalyzes the initial step in the GABA shunt, converting GABA and α-ketoglutarate into succinic semialdehyde and glutamate. nih.govwikipedia.org This reaction is a critical control point, channeling GABA into further metabolism that can lead to either succinate or 4-hydroxybutanoic acid. rupahealth.com

Succinic Semialdehyde Reductase (SSR) (EC 1.1.1.61) : This enzyme is responsible for the direct synthesis of 4-hydroxybutanoic acid. researchgate.net It catalyzes the NADPH-dependent reduction of succinic semialdehyde to 4-hydroxybutanoic acid. researchgate.netnih.gov In humans, this enzyme is also known by its gene name, AKR7A2. researchgate.net Research has shown that this enzyme belongs to the aldo-oxo reductase family. nih.gov

The primary enzyme responsible for the catabolism of 4-hydroxybutanoic acid is:

4-Hydroxybutanoic Acid Dehydrogenase (GHB Dehydrogenase) (EC 1.1.1.61) : This enzyme catalyzes the oxidation of 4-hydroxybutanoic acid back to succinic semialdehyde, using NAD+ as a cofactor. rupahealth.comwikipedia.org This reaction is the initial and rate-limiting step in the degradation of GHB. wikipedia.org The resulting succinic semialdehyde is then typically oxidized by succinic semialdehyde dehydrogenase to succinic acid, which subsequently enters the Krebs (TCA) cycle for energy production. nih.govrupahealth.com This cytosolic NADP+-linked enzyme represents the main pathway for the conversion of GHB to SSA. nih.govnih.gov

Table 2: Key Enzymes in the Metabolism of 4-Hydroxybutanoic Acid

| Enzyme | Role | Reaction Catalyzed | EC Number |

|---|---|---|---|

| GABA Transaminase | Synthesis | GABA + α-Ketoglutarate → Succinic Semialdehyde + Glutamate | 2.6.1.19 |

| Succinic Semialdehyde Reductase (SSR) | Synthesis | Succinic Semialdehyde + NADPH + H⁺ → 4-Hydroxybutanoic acid + NADP⁺ | 1.1.1.61 |

| 4-Hydroxybutanoic Acid Dehydrogenase | Degradation | 4-Hydroxybutanoic acid + NAD⁺ → Succinic Semialdehyde + NADH + H⁺ | 1.1.1.61 |

| Succinic Semialdehyde Dehydrogenase | Degradation | Succinic Semialdehyde + NAD(P)⁺ + H₂O → Succinate + NAD(P)H + H⁺ | 1.2.1.16 / 1.2.1.24 |

| α-Ketoglutarate Decarboxylase | Synthesis | α-Ketoglutarate → Succinic Semialdehyde + CO₂ | 4.1.1.71 |

Regulatory Mechanisms of Enzyme Activity and Gene Expression

The metabolic pathways of 4-hydroxybutanoic acid (GHB) are tightly controlled through intricate regulatory mechanisms that operate at both the enzyme and gene expression levels. These control systems ensure metabolic efficiency and respond to the cell's physiological state.

Enzyme Activity Regulation: Enzymatic activity within the GHB metabolic pathway is modulated by several factors, including substrate availability and the presence of allosteric regulators. Allosteric regulation involves molecules binding to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's function. khanacademy.orgucsf.edu For instance, enzymes in pathways connected to the Tricarboxylic Acid (TCA) cycle are often regulated by the cell's energy status, signaled by the ratios of ATP to ADP and NADH to NAD+. researchgate.net High levels of ATP, an indicator of a high-energy state, can allosterically inhibit enzymes that commit metabolites to energy-producing pathways like glycolysis and the TCA cycle. youtube.com

In the context of GHB metabolism, the activity of succinic semialdehyde dehydrogenase (SSADH) and succinic semialdehyde reductase (SSR) is crucial. The flow of metabolites through these competing enzymes is influenced by the cellular redox state (NADH/NAD+ and NADPH/NADP+ ratios) and the concentration of the substrate, succinic semialdehyde (SSA). wikipedia.orgwikipedia.org Furthermore, certain compounds can directly inhibit enzyme activity. For example, valproic acid has been shown to inhibit the activity of SSR, the enzyme that converts SSA to GHB. wikipedia.org

Gene Expression Regulation: The expression of genes encoding the key enzymes in GHB metabolism is a critical long-term regulatory strategy. This genetic regulation can be influenced by the presence of specific metabolites and broader physiological signals.

ALDH5A1 Gene: The gene encoding the mitochondrial enzyme SSADH is ALDH5A1. metabolicsupportuk.orgmedlineplus.gov Mutations in this gene lead to SSADH deficiency, a genetic disorder that results in the accumulation of SSA and its subsequent conversion to GHB. metabolicsupportuk.orgmdpi.comfrontiersin.org This highlights the fundamental role of ALDH5A1 gene integrity in controlling GHB levels.

Metabolite-Induced Expression: The expression of metabolic genes can be directly induced by their substrates. In Escherichia coli, for example, the gene yneI, which encodes an SSADH, is induced by the presence of SSA. asm.org In yeast, the genes responsible for GABA transport and degradation (UGA1, UGA2, UGA4) are upregulated in the presence of GABA. nih.gov

GHB-Induced Transcriptional Changes: Research has shown that administration of GHB itself can alter gene expression patterns in the brain. A study in rats demonstrated that a single dose of GHB modified the expression of 121 genes in the hippocampus and 53 in the prefrontal cortex. nih.govresearchgate.net The largest group of affected genes in the hippocampus was involved in metabolic processing, indicating that GHB can trigger feedback mechanisms that influence its own metabolic environment. nih.govresearchgate.net

Intermediates and Metabolic Fluxes

The metabolism of 4-hydroxybutanoic acid is centered around key intermediates and the dynamic flow, or flux, of these molecules between interconnected pathways. The primary intermediate linking GABA metabolism to both GHB synthesis and the central energy pathway is succinic semialdehyde.

Succinic semialdehyde (SSA) is a pivotal intermediate in the catabolism of gamma-aminobutyric acid (GABA). frontiersin.org It is formed from GABA through a transamination reaction catalyzed by the enzyme GABA transaminase (GABA-T). wikipedia.orgnih.gov Once formed, SSA stands at a metabolic crossroads with two primary fates, occurring in different cellular compartments and catalyzed by distinct enzymes.

Oxidation to Succinate: The principal metabolic route for SSA under normal physiological conditions is its oxidation to succinate. This reaction is catalyzed by succinic semialdehyde dehydrogenase (SSADH) , an NAD+-dependent enzyme located within the mitochondria. wikipedia.orgwikipedia.org This pathway directly links GABA degradation to the TCA cycle. nih.gov

Reduction to 4-Hydroxybutanoic Acid (GHB): Alternatively, SSA can be reduced to form GHB. This reaction is catalyzed by succinic semialdehyde reductase (SSR) , an NADPH-dependent enzyme belonging to the aldo-keto reductase family. wikipedia.orgresearchgate.net In the brain, the primary isoform is AKR7A2. researchgate.net This reductive pathway occurs in the cytosol and represents the main synthesis route for endogenous GHB from the GABA shunt. researchgate.net

The direction of metabolic flux from SSA is largely determined by the activity of SSADH. In cases of SSADH deficiency, the oxidative pathway is blocked, leading to an accumulation of SSA. nih.govtaylorfrancis.com This surplus SSA is then shunted into the reductive pathway, resulting in a significant increase in the synthesis and accumulation of GHB. wikipedia.orgmdpi.comresearchgate.net

| Enzyme | Gene (Human) | Substrate | Product | Cofactor | Cellular Location |

| GABA Transaminase (GABA-T) | ABAT | GABA, α-ketoglutarate | Succinic Semialdehyde, Glutamate | PLP | Mitochondria |

| Succinic Semialdehyde Dehydrogenase (SSADH) | ALDH5A1 | Succinic Semialdehyde | Succinate | NAD+ | Mitochondria |

| Succinic Semialdehyde Reductase (SSR) | AKR7A2 | Succinic Semialdehyde | 4-Hydroxybutanoic acid | NADPH | Cytosol |

Table 1: Key Enzymes in Succinic Semialdehyde Metabolism

The metabolism of 4-hydroxybutanoic acid is inextricably linked with the tricarboxylic acid (TCA) cycle, the central hub of cellular energy metabolism. This integration primarily occurs through the "GABA shunt," a metabolic pathway that acts as an alternative route for the metabolism of the neurotransmitter GABA. oup.com

The GABA shunt bypasses two steps of the standard TCA cycle. The process begins with the conversion of the TCA cycle intermediate α-ketoglutarate to the neurotransmitter glutamate. Glutamate is then decarboxylated to form GABA. nih.gov The shunt is completed when GABA is metabolized via GABA-T and SSADH to produce succinate. wikipedia.orgwikipedia.org This succinate can then re-enter and be metabolized by the TCA cycle, effectively coupling neurotransmitter degradation directly to cellular respiration and ATP production. nih.govnih.gov

The conversion of GHB back to SSA, and subsequently to succinate, represents the major catabolic pathway for GHB, feeding its carbon skeleton directly into the TCA cycle for energy generation. biorxiv.orgbiorxiv.orgnih.gov Studies using labeled [U-14C]-GHB in rat liver and kidney mitochondria have confirmed its conversion to succinic acid and further metabolism through the TCA cycle. nih.gov

The metabolic flux between the GABA shunt/GHB pathway and the TCA cycle is subject to regulation based on the cell's energy needs. The activity of TCA cycle enzymes is allosterically regulated by levels of ATP, NADH, and other intermediates, which in turn can influence the processing of SSA. researchgate.net Furthermore, the GABA shunt itself requires α-ketoglutarate, a primary TCA cycle intermediate, as a co-substrate for the GABA-T enzyme, creating a direct dependency and feedback loop between the two pathways. torvergata.it Engineering studies in microorganisms have demonstrated this tight linkage, showing that manipulating TCA cycle branches, such as the glyoxylate (B1226380) shunt, directly impacts the production yield of 4-hydroxybutanoic acid. sci-hub.stfrontiersin.org

Neurobiological and Physiological Research Perspectives on 4 Hydroxybutanoic Acid

Endogenous Distribution and Concentration in Biological Systems

4-Hydroxybutanoic acid (GHB) is a naturally occurring short-chain fatty acid found in the mammalian brain and other tissues. mdma.chnih.gov It is synthesized and stored in neurons and is considered an endogenous constituent of the central nervous system (CNS). nih.govnih.gov

Endogenous 4-hydroxybutanoic acid is present in micromolar (µM) concentrations in all investigated brain regions. nih.govnih.gov The concentration in the mammalian brain is typically in the range of 1 to 5 µM. mdma.chnih.gov Specific areas show varied concentrations, with the highest levels found in the striatum (approximately 11–25 μM) and lower concentrations in parts of the cerebellum and cerebral cortex. mdpi.com High-affinity binding sites for the compound are densely expressed in several key areas, including the hippocampus and cortex. nih.govwikipedia.org

Research indicates a discrete subcellular distribution, with 4-hydroxybutanoic acid and its synthesizing enzyme, succinic semialdehyde reductase, localized in neuronal presynaptic terminals. mdma.ch This compartmentalization within GABAergic neurons suggests that it may be co-localized with gamma-aminobutyric acid (GABA) in certain inhibitory nerve terminals. mdma.ch Neuronal depolarization triggers its release into the extracellular space in a calcium-dependent manner. nih.gov

| Brain Region/Compartment | Reported Concentration Range | Source |

|---|---|---|

| General Brain Tissue | 1–5 µM | mdma.chnih.gov |

| Striatum | 11–25 µM | mdpi.com |

| Cerebellum and Cerebral Cortex | Lowest concentrations | mdpi.com |

| Cerebrospinal Fluid (Postmortem) | <0.6–24.0 mg/L (mean 4.2 mg/L) | researchgate.nettandfonline.com |

Beyond the central nervous system, 4-hydroxybutanoic acid is found in numerous peripheral organs, in some cases at concentrations higher than those observed in the brain. nih.gov Tissues where its presence has been confirmed include the heart, liver, kidneys, and muscle. mdpi.com While it is detectable in these peripheral systems, its specific physiological functions outside the brain remain largely unclear. mdpi.comnih.gov

Postmortem forensic analyses have provided data on the distribution of 4-hydroxybutanoic acid in various biological fluids, which can reflect both endogenous levels and distribution patterns.

| Biological Fluid | Mean Concentration (mg/L) | Concentration Range (mg/L) | Source |

|---|---|---|---|

| Venous Blood | 11.9 | <0.6–28.7 | researchgate.net |

| Heart Blood | 15.2 | <0.6–65.3 | researchgate.net |

| Urine | 6.0 | <0.6–25.1 | researchgate.net |

| Vitreous Humor | 9.6 | <0.6–39.0 | researchgate.net |

Characterization as a Neuromodulator and Neurotransmitter

4-Hydroxybutanoic acid is recognized as a neurotransmitter or neuromodulator within the mammalian brain. mdma.chnih.gov It is a precursor and metabolite of the primary inhibitory neurotransmitter, GABA. mdma.chrupahealth.com Its neuroactivity is mediated through at least two distinct binding sites: a high-affinity, specific GHB receptor and a low-affinity interaction as a weak agonist at the GABAB receptor. nih.govwikipedia.org

At the low physiological concentrations found endogenously in the brain (in the µM range), the neurobiological activity of 4-hydroxybutanoic acid is thought to be mediated primarily through its own high-affinity receptor. mdma.chnih.gov Evidence suggests that activation of this specific GHB receptor can lead to the release of the excitatory neurotransmitter glutamate (B1630785) in certain brain areas. nih.govwikipedia.org The synthesis of 4-hydroxybutanoic acid occurs in GABAergic neurons from GABA-derived succinic semialdehyde, and it is released upon neuronal firing, supporting its role as a signaling molecule. mdma.chwikipedia.org These characteristics—including its synthesis, storage, specific receptors, and regulated release—are hallmarks of a neurotransmitter or neuromodulator. mdma.chnih.gov

4-Hydroxybutanoic acid demonstrates significant interactions with major neurotransmitter systems, notably the dopaminergic and serotonergic pathways.

Dopaminergic System : The effect of 4-hydroxybutanoic acid on dopamine (B1211576) release is biphasic. nih.govwikipedia.org At low concentrations, consistent with endogenous levels, it stimulates dopamine release by acting on the specific GHB receptor. nih.govwikipedia.org At higher, pharmacological concentrations, it inhibits dopamine release via its action on GABAB receptors. nih.govwikipedia.org This initial inhibition is often followed by a rebound increase in dopamine release, which is mediated by the GHB receptor. wikipedia.org This dual action highlights a complex modulatory role in the dopaminergic system. Both the inhibitory and stimulatory effects on dopamine release can be blocked by opioid antagonists, suggesting a further interaction with the endogenous opioid system. wikipedia.orgnih.gov

Serotonergic System : Research indicates that 4-hydroxybutanoic acid can potentiate serotonin (B10506) turnover in the brain. wikipedia.orgresearchgate.net It appears to increase the transport of tryptophan, the precursor to serotonin, across the blood-brain barrier and enhance its uptake by serotonergic cells. wikipedia.orgresearchgate.net This leads to an accumulation of tryptophan and the primary serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in regions such as the frontal cortex, striatum, and hippocampus. researchgate.net Given the serotonergic system's role in regulating sleep and mood, this interaction may be relevant to some of the compound's neurophysiological effects. wikipedia.orgresearchgate.net

Broader Physiological Significance Beyond the Central Nervous System

While the functions of 4-hydroxybutanoic acid in the CNS have been a primary focus of research, its presence in peripheral tissues suggests broader physiological roles. nih.gov Though its exact functions in organs like the heart, liver, and kidneys are not well-defined, one proposed role is as an endogenous regulator of energy metabolism. mdpi.comnih.gov

Studies suggest that 4-hydroxybutanoic acid can reduce the consumption of energy substrates in both brain and peripheral tissues. nih.gov This action may serve as a protective mechanism during conditions of limited energy supply, such as anoxia or periods of excessive metabolic demand. nih.gov There is some evidence that endogenous levels of 4-hydroxybutanoic acid may increase under such metabolically stressful circumstances, supporting its potential function as an endogenous protective agent for tissues. nih.gov

Potential Involvement in Gastrointestinal Function

Emerging research has demonstrated the presence of endogenous 4-hydroxybutanoic acid, also known as gamma-hydroxybutyric acid (GHB), in the gastrointestinal (GI) tract of mammals, including rats, mice, and humans. nih.gov Notably, the concentrations of this compound in the stomach, small intestine, and colon-rectum have been found to be significantly higher than those in the brain. nih.gov This discovery has led to investigations into its physiological role within the digestive system.

Studies suggest that 4-hydroxybutanoic acid may play a part in the regulation of gastrointestinal motility. Its administration has been shown to modify gut movement, an effect believed to be mediated through GABA(B) receptors. nih.gov Research in mice has revealed that 4-hydroxybutanoic acid can induce a dose-dependent inhibition of the transit of a non-absorbable marker through the small intestine. This constipating effect is thought to be a result of the stimulation of GABA(B) receptors.

The high endogenous levels of 4-hydroxybutanoic acid within the GI tract, coupled with its observed effects on intestinal motility, point towards a potential physiological role in the GABA(B) receptor-mediated control of gastrointestinal function. nih.gov

Table 1: Endogenous 4-Hydroxybutanoic Acid in the Gastrointestinal Tract

| Organism | Tissues with Detected 4-Hydroxybutanoic Acid | Key Research Finding |

|---|---|---|

| Rat | Stomach, Small Intestine, Colon-Rectum | Concentrations are several folds higher than in the brain. nih.gov |

| Mouse | Stomach, Small Intestine, Colon-Rectum | Demonstrates the presence of high concentrations of endogenous 4-hydroxybutanoic acid. nih.gov |

| Human | Sigmoid Colon | High concentrations of endogenous 4-hydroxybutanoic acid have been identified. nih.gov |

Metabolic Roles in Non-Neural Tissues and Organisms

Beyond its neurobiological activity, 4-hydroxybutanoic acid is present and metabolized in various non-neural tissues and is a component of metabolic pathways in a range of organisms. In mammals, it is found in the heart, liver, kidney, and muscle, although its specific functions in these organs are still under investigation. A primary metabolic fate of 4-hydroxybutanoic acid is its conversion to succinic acid, which then enters the Krebs cycle, a central pathway for energy production. nih.gov

4-hydroxybutanoic acid also plays a role in the metabolism of various microorganisms. It has been identified as a metabolite in bacteria such as Aeromonas, Escherichia, and Pseudomonas. hmdb.ca Certain bacteria are capable of producing 4-hydroxybutanoic acid from precursors like 1,4-butanediol (B3395766). For instance, recombinant Aeromonas hydrophila, Escherichia coli, and Pseudomonas putida have been engineered to transform 1,4-butanediol into 4-hydroxybutanoic acid. nih.govresearchgate.net Furthermore, engineered strains of Escherichia coli can produce poly(4-hydroxybutyrate), a biopolymer, from glucose, indicating a metabolic pathway that synthesizes 4-hydroxybutanoic acid from simple sugars. nih.govresearchgate.net In some methanotrophic bacteria, such as engineered Methylosinus trichosporium OB3b, a biosynthetic pathway for 4-hydroxybutanoic acid from methane (B114726) has been constructed. nih.gov

In the realm of plant biology, while the natural occurrence and metabolism of 4-hydroxybutanoic acid are not as well-documented, there is research into the production of its polymer, polyhydroxybutyrate (B1163853) (PHB). Transgenic Arabidopsis thaliana plants have been developed to synthesize PHB, suggesting the introduction of a metabolic pathway capable of producing or utilizing hydroxybutyrate precursors. nih.gov Additionally, 4-hydroxybutanoic acid is involved in carbon fixation pathways in some organisms, such as the dicarboxylate/4-hydroxybutyrate cycle. researchgate.netgenome.jp

Table 2: Microbial Metabolism of 4-Hydroxybutanoic Acid

| Organism/Group | Metabolic Process | Precursor(s) | Product(s) |

|---|---|---|---|

| Aeromonas hydrophila (recombinant) | Biotransformation | 1,4-butanediol | 4-Hydroxybutanoic acid nih.govresearchgate.net |

| Escherichia coli (recombinant) | Biotransformation | 1,4-butanediol | 4-Hydroxybutanoic acid nih.govresearchgate.net |

| Pseudomonas putida (recombinant) | Biotransformation | 1,4-butanediol | 4-Hydroxybutanoic acid nih.govresearchgate.net |

| Escherichia coli (engineered) | Biosynthesis | Glucose | Poly(4-hydroxybutyrate) nih.govresearchgate.net |

| Cupriavidus necator | Copolymer Synthesis | Fructose (B13574), 1,4-butanediol, 1,6-hexanediol, ε-caprolactone | Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) mdpi.com |

| Methylosinus trichosporium OB3b (engineered) | Biosynthesis | Methane | 4-Hydroxybutanoic acid, P(3HB-co-4HB) nih.gov |

Pharmacological Mechanisms of 4 Hydroxybutanoic Acid Action

Receptor Binding and Activation Specificity

4-Hydroxybutanoic acid's effects are primarily mediated through its interaction with two main types of receptors in the central nervous system: its own specific high-affinity receptors and the lower-affinity gamma-aminobutyric acid type B (GABAB) receptors. nih.govscience.gov

The existence of specific receptors for 4-hydroxybutanoic acid was first postulated based on effects that could not be attributed to GABAergic systems. wikipedia.org These high-affinity binding sites, distinct from GABA receptors, are located in specific brain regions, including the hippocampus, cortex, and dopaminergic structures. consensus.appnih.gov

Molecular cloning has identified the GHB receptor as a G protein-coupled receptor (GPCR), originally designated as GPR172A. wikipedia.org Two isoforms, C12K32 and GHBh1, have been isolated from human frontal cortex cDNA. nih.gov These receptors bind 4-hydroxybutanoic acid with high affinity and are not activated by GABA or glutamate (B1630785). nih.gov Activation of these receptors is thought to be excitatory, leading to effects such as increased release of dopamine (B1211576) and glutamate, which contrasts with the sedative effects mediated by GABAB receptors. wikipedia.org

| Compound | Binding Parameter | Value (nM) | Reference |

|---|---|---|---|

| 4-Hydroxybutanoic acid (GHB) | Kd | 114 | nih.gov |

| 4-Hydroxybutanoic acid (GHB) | IC50 | 53 ± 8 | nih.gov |

| NCS-382 | IC50 | 120 ± 18 | nih.gov |

At pharmacological concentrations, 4-hydroxybutanoic acid acts as a weak partial agonist at the GABAB receptor. nih.govconsensus.app The GABAB receptor is a metabotropic receptor that mediates the inhibitory effects of GABA. Many of the sedative, hypnotic, and anesthetic effects of 4-hydroxybutanoic acid are attributed to its action at these receptors. consensus.appnih.gov

Activation of presynaptic GABAB receptors by 4-hydroxybutanoic acid leads to the inhibition of neurotransmitter release, including both excitatory (glutamate) and inhibitory (GABA) transmitters. nih.govnih.gov This occurs through the inhibition of voltage-gated calcium channels. nih.gov Postsynaptically, GABAB receptor activation by 4-hydroxybutanoic acid can cause hyperpolarization by opening G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.govphysiology.org

| Receptor Target | Affinity | Primary Mediated Effects | Reference |

|---|---|---|---|

| GHB Receptor | High | Neuromodulatory, excitatory | science.govconsensus.app |

| GABAB Receptor | Low | Sedative, hypnotic, anesthetic | science.govnih.gov |

The interaction of 4-hydroxybutanoic acid with gamma-aminobutyric acid type A (GABAA) receptors is more nuanced. While it does not appear to act directly on most synaptic GABAA receptors, some research has suggested a potential modulatory role, particularly at extrasynaptic GABAA receptors containing the delta (δ) subunit. nih.govwikipedia.org One study proposed that the high-affinity GHB receptor may, in fact, be the α4β1δ GABAA receptor subtype. wikipedia.org However, subsequent research has presented conflicting evidence, indicating that 4-hydroxybutanoic acid is not an agonist at these extrasynaptic receptors. nih.gov It's also been proposed that some effects attributed to GABAA receptor stimulation might be indirect, resulting from the metabolism of high doses of 4-hydroxybutanoic acid back into GABA. nih.govphysiology.org

Elucidation of Cellular and Molecular Signaling Cascades

The binding of 4-hydroxybutanoic acid to its receptors initiates a cascade of intracellular events mediated by G-proteins, leading to downstream changes in cellular function and gene expression.

Both the specific GHB receptor and the GABAB receptor are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov Upon agonist binding, these receptors undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G-proteins. mdpi.com

GHB Receptor: The GHB receptor (GPR172A) is an excitatory GPCR. wikipedia.org Its activation leads to downstream signaling that can increase neuronal excitability. wikipedia.org

GABAB Receptor: The GABAB receptor is typically coupled to Gi/Go proteins. consensus.app Activation of these G-proteins by 4-hydroxybutanoic acid leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the modulation of ion channel activity (inhibition of Ca2+ channels and activation of K+ channels). nih.gov

The activation of GPCR signaling pathways by 4-hydroxybutanoic acid triggers a variety of downstream intracellular events. In certain brain regions like the hippocampus, stimulation of GHB receptors has been shown to increase the intracellular levels of second messengers such as cyclic GMP (cGMP) and inositol (B14025) phosphates. nih.govnih.gov This suggests the involvement of signaling pathways that lead to neuronal depolarization in these areas. nih.gov

Furthermore, administration of 4-hydroxybutanoic acid can lead to significant changes in gene expression. physiology.org Studies in rats have shown that a single anesthetic dose can alter the expression of a large number of genes in the hippocampus and prefrontal cortex. physiology.org The majority of these genes are involved in metabolic processing, biological regulation, and cell communication. physiology.org One of the proposed mechanisms for this widespread change in gene expression is the inhibition of histone deacetylases (HDACs). researchgate.net By inhibiting HDACs, 4-hydroxybutanoic acid may increase histone acetylation, leading to a more open chromatin structure and altered transcription of various genes. researchgate.net This epigenetic modification could underlie some of the lasting effects of the compound. physiology.orgresearchgate.net

| Receptor | G-Protein Coupling | Primary Downstream Effectors | Resulting Cellular Events | Reference |

|---|---|---|---|---|

| GHB Receptor | G-protein (Excitatory) | Unknown | Increased cGMP and inositol phosphates, neuronal depolarization (in hippocampus) | nih.govnih.gov |

| GABAB Receptor | Gi/Go | Adenylyl Cyclase, Ca2+ Channels, K+ Channels | Decreased cAMP, decreased Ca2+ influx, increased K+ efflux (hyperpolarization) | nih.gov |

Structure-Activity Relationship (SAR) Studies and Ligand Development

The exploration of 4-hydroxybutanoic acid's (GHB) pharmacology has been significantly advanced by structure-activity relationship (SAR) studies. SAR analysis, which correlates the chemical structure of a molecule with its biological activity, has been pivotal in understanding the molecular requirements for ligand interaction with GHB's binding sites. wikipedia.orgdrugdesign.org This research has driven the development of novel chemical tools to probe the distinct physiological and pharmacological roles of the high-affinity GHB receptor and the low-affinity GABA(B) receptor, both of which are targeted by GHB. ku.dknih.gov

Design and Synthesis of Selective Receptor Ligands

A primary goal in the field has been the creation of ligands that can selectively target the high-affinity GHB binding sites without interacting with GABA(B) receptors. ku.dk This allows for the deconvolution of effects mediated by these two distinct receptor systems. Initial SAR analyses began with modifications to the core 4-hydroxybutanoic acid structure, leading to the optimization of derivatives with markedly increased affinity and selectivity compared to GHB itself. nih.gov

The design strategy has often involved introducing conformational rigidity to the flexible GHB molecule. A landmark compound developed from this approach is NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid), a semi-rigid analogue of GHB. nih.gov Initially reported as the first competitive antagonist for the GHB receptor, subsequent research has shown a more complex pharmacological profile. nih.govnih.gov While binding studies confirm NCS-382 is a stereoselective ligand for GHB binding sites, its ability to act as a universal antagonist has been questioned, as it fails to block certain GHB-induced behavioral effects and can even produce effects similar to GHB. nih.gov

Another significant development was the synthesis of 3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA). nih.gov This potent and selective ligand for the high-affinity GHB binding site displays an affinity 27 times higher than GHB itself and, crucially, has no affinity for the GABA(B) receptor. nih.gov The successful synthesis and subsequent tritium (B154650) labeling of HOCPCA have provided a valuable radioligand for in vitro binding assays to characterize the high-affinity GHB site with high specificity. nih.govfigshare.com

Further research has focused on functionalizing the 4-position of the 4-hydroxybutanoic acid backbone, particularly with aromatic substitutions, which has proven effective in enhancing affinity for GHB receptors. nih.govgoogle.com A series of biaromatic 4-substituted GHB analogues, including those with 4'-phenethylphenyl, 4'-styrylphenyl, and 4'-benzyloxyphenyl groups, have been synthesized and shown to be selective for the high-affinity GHB sites, with several compounds displaying inhibitory constant (Ki) values below 100 nM. nih.gov

| Ligand | Description | Receptor Selectivity | Key Finding |

|---|---|---|---|

| NCS-382 | A semi-rigid structural analogue of 4-hydroxybutanoic acid. | Ligand for high-affinity GHB binding sites. nih.gov | Considered the first putative GHB receptor antagonist, though its antagonist profile is debated. nih.govnih.govnih.gov |

| HOCPCA | A conformationally restricted analogue (3-Hydroxycyclopent-1-enecarboxylic acid). | Highly potent and selective for high-affinity GHB binding sites over GABA(B) receptors. nih.gov | Demonstrates significantly higher affinity for the GHB site than 4-hydroxybutanoic acid itself. nih.gov |

| Biaromatic Analogues | 4-hydroxybutanoic acid derivatives with biaromatic substitutions at the 4-position. | Selective for high-affinity GHB binding sites over GABA(A) and GABA(B) receptors. nih.gov | Certain compounds achieve very high affinity, with Ki values in the low nanomolar range. nih.gov |

Molecular Determinants of Receptor Affinity and Efficacy

The affinity and efficacy of a ligand are determined by its specific molecular interactions with the receptor's binding pocket. SAR studies have illuminated several key molecular features that govern the binding of ligands to the receptors for 4-hydroxybutanoic acid.

Stereoselectivity: The binding of ligands to the GHB receptor is highly stereoselective, indicating a specific three-dimensional arrangement is required for optimal interaction. This is powerfully demonstrated by certain biaromatic 4-substituted analogues. For instance, the affinity of the 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue resides predominantly with the R-enantiomer, which has a Ki value of 22 nM, a significantly higher affinity than previously reported ligands. nih.gov

Conformational Constraint: The development of conformationally restricted analogues like HOCPCA and NCS-382 has been instrumental. By reducing the flexibility of the molecule, these compounds help to define the bioactive conformation—the specific shape the ligand must adopt to bind effectively to the receptor. nih.govnih.gov

Key Functional Groups: The carboxylate and hydroxyl groups of the 4-hydroxybutanoic acid scaffold are critical for binding. Modifications to these groups typically result in a significant loss of affinity, suggesting they form essential hydrogen bonds or ionic interactions within the receptor's binding site.

Impact of Substituents: The addition of bulky and lipophilic groups, particularly at the 4-position, can dramatically enhance binding affinity. The synthesis of various biaromatic analogues has shown that the nature, size, and electronic properties of these substituents are crucial determinants of affinity. nih.gov The length and composition of the linker connecting aromatic rings in these analogues also modulate binding potency. nih.gov

Recent discoveries have identified certain α4βδ GABAA receptor subtypes as high-affinity targets for GHB. ku.dknih.gov This adds another layer of complexity to ligand design. Studies on recombinant GABAA receptors have shown that GHB is a partial agonist at αβδ-containing receptors, with the δ-subunit being essential for potency and efficacy. nih.gov GHB demonstrates a preference for α4- over α(1,2,6)-containing subunits. nih.gov Critically, the introduction of a single amino acid mutation in the α4 subunit (α4F71L) was found to completely abolish the functional response to GHB without affecting the response to GABA. nih.gov This indicates that GHB and GABA have nonidentical binding sites on this receptor, providing a precise molecular target for the design of novel ligands that can selectively modulate the GHB-specific site on certain GABAA receptors. nih.gov

| Ligand / Analogue | Structural Modification | Effect on Receptor Affinity / Efficacy | Reference |

|---|---|---|---|

| (R)-4-[4'-(2-iodobenzyloxy)phenyl] GHB | Introduction of a specific biaromatic substituent at the 4-position with defined stereochemistry (R-enantiomer). | Significantly increased affinity (Ki = 22 nM) for the high-affinity GHB binding site. | nih.gov |

| HOCPCA | Conformational restriction of the carbon backbone into a cyclopentene (B43876) ring. | Potent ligand with an affinity 27 times higher than GHB for its high-affinity site and no affinity for GABA(B) receptors. | nih.gov |

| GHB at GABAA receptors | Interaction with different GABAA receptor subunit combinations. | Acts as a partial agonist with preference for α4β1δ (EC50 = 140 nM) over α4β(2/3)δ receptors. | nih.gov |

| GHB at α4(F71L)β1δ GABAA receptors | A point mutation (F71L) in the α4 subunit of the GABAA receptor. | Completely abolishes GHB-mediated function, while GABA function remains intact. | nih.gov |

Synthetic Biology and Biotechnological Applications of 4 Hydroxybutanoic Acid

Microbial Production Systems for 4-Hydroxybutanoic Acid

The microbial production of 4-HB involves the design and implementation of novel metabolic pathways in various host organisms. These engineered microbes can convert central metabolites or external feedstocks into 4-HB through a series of enzymatic reactions.

Metabolic engineering plays a crucial role in optimizing microbial strains for the overproduction of 4-HB. These strategies focus on redirecting carbon flux towards the desired product, eliminating competing pathways, and ensuring efficient cofactor regeneration.

A common approach involves engineering the tricarboxylic acid (TCA) cycle. nih.gov For instance, in Escherichia coli, systematic engineering of the TCA cycle has been employed to enhance 4-HB production, with strategies tailored for both aerobic and microaerobic conditions. nih.gov This includes optimizing the oxidative and reductive branches of the TCA cycle and the glyoxylate (B1226380) shunt. nih.gov Key enzymatic steps often targeted for overexpression or modification include succinyl-CoA synthetase, CoA-dependent succinate (B1194679) semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase or succinate semialdehyde reductase. nih.gov

In some cases, enlarging the cellular space of the host organism has been explored to increase the accumulation of 4-HB-containing polymers. For example, over-expression of the sulA gene in E. coli inhibits cell division, leading to the formation of filamentous cells with a greater capacity for polymer storage. nih.gov

Table 1: Selected Metabolic Engineering Strategies for 4-Hydroxybutanoic Acid Biosynthesis

| Strategy | Host Organism | Key Genes/Enzymes Modified | Effect on Production |

|---|---|---|---|

| TCA Cycle Engineering | Escherichia coli | Overexpression of oxidative/reductive TCA branches and glyoxylate shunt genes. | Increased 4-HB titer and productivity, especially under microaerobic conditions. nih.gov |

| Pathway Introduction | Mannheimia succiniciproducens | Introduction of succinyl-CoA synthetase, CoA-dependent succinate semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase/succinate semialdehyde reductase. | Production of up to 6.37 g/L of 4-HB. nih.gov |

| Cofactor Engineering | Escherichia coli | Manipulation of NADH/NADPH availability. | Influences the efficiency of reductive steps in the 4-HB pathway. asm.org |

The biosynthesis of 4-HB in non-natural producers is achieved through the heterologous expression of genes encoding the necessary enzymatic machinery. escholarship.org Several model organisms have been successfully engineered for this purpose.

Escherichia coli , due to its well-characterized genetics and rapid growth, is a widely used host for 4-HB and P4HB production. nih.govnih.govfrontiersin.orgnih.gov Wild-type E. coli does not naturally produce polyhydroxyalkanoates (PHAs), which allows for precise control over the composition of the synthesized polymer. frontiersin.orgnih.gov Recombinant E. coli strains have been developed to produce P4HB homopolymers and copolymers of 3-hydroxybutyrate (B1226725) (3HB) and 4-HB. nih.govfrontiersin.orgnih.gov

Mannheimia succiniciproducens , a rumen bacterium known for its high-yield production of succinic acid, has been metabolically engineered to produce 4-HB. nih.govnih.gov By introducing heterologous genes that convert succinic acid pathway intermediates to 4-HB, researchers have demonstrated the potential of this organism as a C4 platform chemical producer. nih.gov Fed-batch cultures of engineered M. succiniciproducens have achieved 4-HB concentrations of up to 6.37 g/L. nih.gov

Methylosinus trichosporium OB3b , a type II methanotroph, has been engineered to synthesize 4-HB from methane (B114726). nih.govfrontiersin.org This is achieved by reconstructing a 4-HB biosynthetic pathway that utilizes intermediates from the TCA cycle. nih.gov The engineered strains can produce 4-HB and can also be modified to synthesize P(3HB-co-4HB) copolymers directly from methane as a single carbon source. nih.gov

Table 2: 4-Hydroxybutanoic Acid and P4HB Production in Engineered Host Organisms

| Host Organism | Engineered Pathway | Product | Titer/Yield |

|---|---|---|---|

| Escherichia coli | TCA cycle engineering | 4-HB | 103.4 g/L |

| Mannheimia succiniciproducens LPK7 | Introduction of succinyl-CoA synthetase, succinate semialdehyde dehydrogenase, and 4-hydroxybutyrate dehydrogenase | 4-HB | 6.37 g/L |

| Methylosinus trichosporium OB3b | Reconstructed 4-HB biosynthetic pathway from TCA cycle intermediates | 4-HB | 10.5 mg/L |

A key advantage of biotechnological production is the ability to utilize a wide range of renewable and waste feedstocks.

Glucose is a common and readily metabolizable carbon source for many engineered microorganisms, including E. coli, for the production of 4-HB and its polymers. nih.govasm.org

Methane , a potent greenhouse gas, can be used as a sustainable feedstock by methanotrophic bacteria like Methylosinus trichosporium OB3b. nih.govresearchgate.net Engineering these organisms to produce 4-HB offers a promising route for valorizing methane. nih.gov

Succinic acid , which can be produced efficiently by fermentation, serves as a direct precursor for 4-HB production in engineered strains of Mannheimia succiniciproducens. nih.govresearchgate.net

1,4-butanediol (B3395766) can be converted to 4-HB by engineered Aeromonas hydrophila and other bacteria expressing alcohol and aldehyde dehydrogenases. researchgate.net This biotransformation can yield significant concentrations of 4-HB. researchgate.net

Other precursors, such as γ-butyrolactone, have also been used, particularly for the production of P4HB and its copolymers in various bacterial strains. nih.govnih.gov

Biopolymer Synthesis and Engineering

4-Hydroxybutanoic acid is a key monomer for the biosynthesis of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). High molecular weight P4HB is not readily produced through chemical synthesis, making biotechnological routes particularly important. frontiersin.orgnih.govresearchgate.net

The homopolymer P4HB is a strong, flexible, and biocompatible material with applications in the medical field. nih.govnih.gov Recombinant E. coli is a common host for P4HB production, where the absence of native PHA synthesis pathways allows for the exclusive production of the homopolymer. frontiersin.orgnih.gov The synthesis of P4HB in these engineered strains typically requires the expression of a PHA synthase, such as PhaC from Cupriavidus necator, and a CoA-transferase, like OrfZ from Clostridium kluyveri, which provides the 4-hydroxybutyryl-CoA precursor for polymerization. frontiersin.orgnih.gov P4HB accumulation can reach a significant fraction of the cell's dry weight. nih.gov

Copolymers incorporating 4-HB units, most notably poly(3-hydroxybutyrate-co-4-hydroxybutyrate) or P(3HB-co-4HB), exhibit a range of properties from thermoplastic to elastomeric, depending on the molar fraction of 4-HB. nih.govmdpi.com These copolymers can be synthesized by a variety of wild-type and recombinant microorganisms. frontiersin.orgnih.govmdpi.com

The production of P(3HB-co-4HB) often involves co-feeding of a primary carbon source for cell growth and 3HB precursor formation (like fructose (B13574) or glucose) and a 4-HB precursor such as γ-butyrolactone, 1,4-butanediol, or 4-hydroxybutyric acid. nih.govmdpi.com The composition of the resulting copolymer can be controlled by adjusting the concentration and feeding strategy of the 4-HB precursor. mdpi.com For instance, in Cupriavidus necator, varying the dosage of ε-caprolactone allowed for the synthesis of P(3HB-co-4HB) with 4HB content ranging from 3-5 to 22.4 mol.%. mdpi.com

Table 3: Properties of P(3HB-co-4HB) Copolymers with Varying 4-HB Content

| 4-HB Content (mol.%) | Crystallinity (%) | Melting Point (°C) | Glass Transition Temperature (°C) |

|---|---|---|---|

| 0 (P3HB) | 72 | ~170 | ~5 |

| 3-5 | - | - | - |

| 16 | - | - | - |

Note: Data compiled from various studies on P(3HB-co-4HB) biosynthesis. mdpi.com The exact values can vary depending on the producing strain and cultivation conditions.

Precursor for Platform Chemicals in Industrial Biotechnology

4-Hydroxybutanoic acid (4-HB) is a valuable precursor molecule in the bio-based production of important platform chemicals. Its versatile four-carbon structure allows for its conversion into a range of high-value chemicals that are used in various industries, from solvents and plastics to electronics and apparel. The biotechnological production of these chemicals from renewable feedstocks via 4-HB represents a more sustainable alternative to traditional petroleum-based manufacturing processes.

Bio-based Synthesis of Gamma-Butyrolactone (GBL)

Gamma-butyrolactone (GBL) is a significant industrial solvent and an intermediate in the synthesis of other chemicals like N-methyl-2-pyrrolidone. 4-Hydroxybutanoic acid serves as a direct precursor to GBL. In an acidic environment, 4-HB can undergo intramolecular esterification, where the hydroxyl group at one end of the molecule reacts with the carboxylic acid group at the other end, resulting in the formation of the cyclic ester, GBL, and a molecule of water.

While industrial chemical synthesis of GBL often involves the dehydrogenation of 1,4-butanediol (BDO), the bio-based route starting from 4-HB offers a renewable pathway. This biological pathway can be part of a larger biorefinery concept where sugars from biomass are fermented by genetically engineered microorganisms to produce 4-HB, which is then converted to GBL. The conversion of 4-HB to GBL can occur spontaneously under acidic conditions or can be facilitated by biocatalysts.

Table 1: Comparison of GBL Synthesis Routes

| Feature | Bio-based Synthesis from 4-HB | Conventional Chemical Synthesis |

| Starting Material | 4-Hydroxybutanoic acid (from renewable sugars) | 1,4-Butanediol (typically from fossil fuels) |

| Key Transformation | Intramolecular esterification (lactonization) | Dehydrogenation |

| Sustainability | High (utilizes renewable feedstocks) | Low (reliant on non-renewable resources) |

Biological Production of 1,4-Butanediol (BDO)

1,4-Butanediol (BDO) is a large-volume commodity chemical used in the production of polymers, solvents, and fine chemicals, including plastics, elastic fibers, and polyurethanes. The bio-based production of BDO has been a significant goal in industrial biotechnology, with 4-HB being a key intermediate in several engineered metabolic pathways.

Genetically engineered microorganisms, such as Escherichia coli and yeast, have been developed to produce BDO from renewable feedstocks like glucose. In many of these engineered pathways, a central metabolic intermediate, such as succinyl-CoA or alpha-ketoglutarate (B1197944), is converted to 4-HB. The 4-HB is then subsequently reduced to 1,4-butanediol in a two-step enzymatic process. This typically involves the action of an aldehyde dehydrogenase to form 4-hydroxybutyraldehyde (B1207772), followed by an alcohol dehydrogenase to yield 1,4-butanediol. Companies like Genomatica have successfully developed and commercialized bio-based BDO production processes that utilize engineered microorganisms.

Table 2: Key Enzymes in the Conversion of 4-HB to 1,4-BDO

| Enzyme | Function |

| Aldehyde Dehydrogenase | Converts 4-hydroxybutanoic acid to 4-hydroxybutyraldehyde |

| Alcohol Dehydrogenase | Reduces 4-hydroxybutyraldehyde to 1,4-butanediol |

Computational Design and Optimization in Biomanufacturing

Computational tools play a crucial role in the development and optimization of microbial strains and fermentation processes for the production of 4-hydroxybutanoic acid and its derivatives. These in silico methods allow for the rapid design and testing of metabolic engineering strategies, reducing the time and cost associated with experimental work.

In Silico Metabolic Pathway Reconstruction and Flux Analysis

In silico metabolic pathway reconstruction involves the use of genomic data to create a computational model of an organism's metabolism. For the production of 4-HB, this allows researchers to identify all the biochemical reactions that occur within a host microorganism and to design novel pathways for the synthesis of the target molecule.

Once a metabolic model is constructed, flux balance analysis (FBA) can be used to predict the flow of metabolites through the network. FBA is a mathematical technique that can be used to identify metabolic bottlenecks and to predict the effects of genetic modifications, such as gene knockouts or overexpressions, on the production of 4-HB. This allows for the rational design of microbial strains with improved production capabilities. For instance, FBA can be used to identify competing pathways that divert carbon away from 4-HB production, and these pathways can then be targeted for downregulation or deletion.

Simulation and Model Validation of Microbial Fermentation Processes

Mathematical modeling and simulation are used to describe and optimize the performance of microbial fermentation processes. These models can incorporate various factors, including microbial growth kinetics, substrate consumption, product formation, and the physical and chemical environment of the bioreactor.

For the bioproduction of 4-HB, a kinetic model can be developed to describe the rates of cell growth and 4-HB synthesis as a function of substrate concentration, pH, temperature, and other process parameters. This model can then be used to simulate the fermentation process under different operating conditions to identify the optimal strategy for maximizing product titer, yield, and productivity. The predictions of the model are then validated through experimental fermentation runs, and the model can be refined based on the experimental data. This iterative process of simulation and experimental validation is essential for the successful scale-up of 4-HB production from the laboratory to an industrial scale.

Advanced Analytical Methodologies in 4 Hydroxybutanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of 4-hydroxybutanoic acid analysis, providing the necessary separation from interfering substances present in biological samples. The choice between gas and liquid chromatography is often dictated by the specific requirements of the analysis, including sensitivity, sample throughput, and the need for derivatization.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust technique for the confirmation and quantification of 4-hydroxybutanoic acid. nih.govresearchgate.net Due to the low volatility of 4-hydroxybutanoic acid, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. preprints.orgresearchgate.net This typically involves silylation, which enhances its chromatographic behavior. preprints.orgscispace.com

In GC-MS analysis, the derivatized 4-hydroxybutanoic acid is separated from other sample components on a capillary column before being ionized and fragmented in the mass spectrometer. acs.org The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for definitive identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect specific ions characteristic of the derivatized analyte, thereby increasing sensitivity and selectivity. scispace.comd-nb.infonih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity by monitoring a specific fragmentation reaction of a selected precursor ion, which is particularly useful for complex matrices where background interferences can be a problem. researchgate.net

Table 1: Selected Ions Monitored in GC-MS Analysis of Derivatized 4-Hydroxybutanoic Acid

| Analyte/Standard | Derivatization | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| 4-Hydroxybutanoic acid | Silylation | 233 | 147, 204 |

| 4-Hydroxybutanoic acid-d6 | Silylation | 239 | 147, 206 |

Data compiled from multiple research findings. researchgate.netscispace.comd-nb.info

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular alternative to GC-MS for the analysis of 4-hydroxybutanoic acid. nih.gov A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces analysis time. nih.govnih.gov This "dilute-and-shoot" approach can be particularly effective for urine samples. nih.govnih.gov

In this technique, the sample is injected directly into the liquid chromatograph, where 4-hydroxybutanoic acid is separated from other components on a column, often a reversed-phase or mixed-mode column to achieve better retention of the polar analyte. nih.govoup.com The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.govnih.gov Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, can offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov The use of tandem mass spectrometry with multiple-reaction monitoring (MRM) provides high selectivity and sensitivity for quantification. oup.com

Table 2: Comparison of Chromatographic Methods for 4-Hydroxybutanoic Acid Analysis

| Feature | GC-MS/MS | LC-MS/MS |

| Derivatization | Required | Often not required |

| Sample Preparation | More complex | Simpler, "dilute-and-shoot" possible |

| Analysis Time | Longer | Shorter, especially with UPLC |

| Primary Advantage | High specificity and established methodology | High throughput and reduced sample preparation |

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The quality of analytical results for 4-hydroxybutanoic acid is highly dependent on the sample preparation strategy. The primary goals of sample preparation are to isolate the analyte from the complex biological matrix (e.g., blood, urine, hair), remove interfering substances, and concentrate the analyte to a level suitable for detection. core.ac.uk

Several extraction techniques are employed to clean up biological samples prior to analysis. The choice of technique depends on the matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): This is a common technique used to separate 4-hydroxybutanoic acid from aqueous biological fluids. d-nb.infonih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as ethyl acetate (B1210297) or butyl acetate. researchgate.net The efficiency of the extraction can be influenced by adjusting the pH of the aqueous phase.

Solid-Phase Extraction (SPE): SPE is another widely used technique that offers cleaner extracts compared to LLE. nih.govcore.ac.uk In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the adsorbent while interfering substances are washed away. The purified analyte is then eluted with a suitable solvent.

Protein Precipitation (PP): For blood, plasma, or serum samples, it is often necessary to remove proteins that can interfere with the analysis. nih.gov This is typically achieved by adding a precipitating agent, such as acetonitrile (B52724) or acetone, which denatures the proteins, causing them to precipitate out of the solution. oup.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis.